molecular formula C35H30Cl4FeP2Pd B1141371 Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride CAS No. 95464-05-4

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride

Cat. No. B1141371
CAS RN: 95464-05-4
M. Wt: 816.6 g/mol
InChI Key: SNRCKKQHDUIRIY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride, also known as this compound, is a useful research compound. Its molecular formula is C35H30Cl4FeP2Pd and its molecular weight is 816.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) Applications

Cyclometalating chelates, including structures similar to the one described in your query, are crucial in the development of transition-metal-based phosphors for OLEDs. These materials are highly emissive in both fluid and solid states at room temperature, with tunable emission wavelengths across the visible spectrum. The use of heavy transition-metal elements like Ru(II), Os(II), Ir(III), and Pt(II) in combination with these ligands has led to advancements in phosphorescent displays and illumination devices, showing significant potential for further development in opto-electronic applications (Y. Chi & P. Chou, 2010).

Flame Retardancy and Dielectric Properties

The chemical backbone similar to cyclopenta-1,4-dien-1-yl(diphenyl)phosphane is explored in the context of cyclotriphosphazene compounds for their flame retardancy and dielectric properties. These compounds are known for their high potential as flame retardants due to low toxicity and less smoke production. Additionally, their dielectric properties make them suitable for electrical applications, indicating a significant area of research for material science and safety applications (Siti Nur Khalidah Usri, Z. Jamain, & M. Makmud, 2021).

Catalysis and Organic Synthesis

Microwave-assisted 1,3-dipolar cycloaddition represents an eco-friendly approach to synthesizing five-membered heterocycles, crucial in organic synthesis. The methodology, utilizing microwave technology, avoids harsh reaction conditions, reduces reaction times, and improves yields, showcasing the chemical's potential in facilitating efficient and sustainable chemical synthesis (M. Piñeiro & T. P. Melo, 2009).

Bio-organometallic Antimicrobial and Anticancer Drugs

N-heterocyclic carbenes (NHCs), which share chemical similarities with phosphines, are highlighted for their applications in bio-organometallic chemistry, specifically as antimicrobial and anticancer drugs. These complexes, including metals like silver, gold, palladium, rhodium, ruthenium, iridium, and platinum, underline the role of such chemicals in the development of new therapeutic agents (Siddappa A Patil, Amy P Hoagland, Shivaputra A Patil, & A. Bugarin, 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride involves a series of reactions starting with the synthesis of diphenylphosphine. This is followed by the synthesis of cyclopentadiene, which is then reacted with diphenylphosphine to form the desired compound. The compound is then complexed with iron(2+) and palladium(2+) to form the final product.", "Starting Materials": [ "Benzene", "Phosphorus trichloride", "Sodium hydroxide", "Methanol", "Cyclopentadiene", "Iron(II) chloride", "Palladium(II) chloride", "Dichloromethane" ], "Reaction": [ "Step 1: Synthesis of Diphenylphosphine", "Phosphorus trichloride is reacted with benzene in the presence of sodium hydroxide to form diphenylphosphine.", "Step 2: Synthesis of Cyclopentadiene", "Cyclopentadiene is synthesized by the pyrolysis of its dimer, dicyclopentadiene, in the presence of methanol.", "Step 3: Formation of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane", "Cyclopentadiene is reacted with diphenylphosphine in the presence of a palladium catalyst to form Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane.", "Step 4: Complexation with Iron(2+) and Palladium(2+)", "Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane is complexed with iron(2+) and palladium(2+) in the presence of dichloromethane to form the final product." ] }

CAS RN

95464-05-4

Molecular Formula

C35H30Cl4FeP2Pd

Molecular Weight

816.6 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron(2+)

InChI

InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2/p-2

InChI Key

SNRCKKQHDUIRIY-UHFFFAOYSA-L

SMILES

[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.[Cl-].[Cl-].[Fe+2].[Pd+2]

Canonical SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2]

synonyms

Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct;  [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane adduct;  [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride methylene chloride adduc

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.